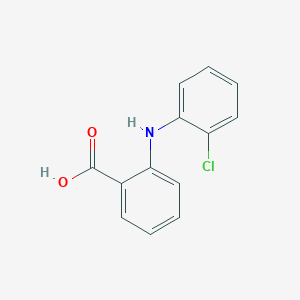

N-(2-Chlorophenyl)anthranilic acid

概要

説明

N-(2-Chlorophenyl)anthranilic acid is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of benzoic acid where the hydrogen atom at the 2-position is replaced by a 2-chloroanilino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)anthranilic acid typically involves the reaction of 2-chlorobenzoic acid with 2-chloroaniline. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(2-Chlorophenyl)anthranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Pharmaceuticals

N-(2-Chlorophenyl)anthranilic acid serves as a precursor for various pharmaceutical compounds, especially non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of N-aryl anthranilic acids, including N-(2-chlorophenyl) derivatives, can be achieved through several methods, such as:

- Copper-Catalyzed Amination : This method allows for the effective amination of 2-chlorobenzoic acids with aniline derivatives. The process has been optimized to yield high amounts of N-aryl anthranilic acids, which are crucial for developing drugs like flufenamic and mefenamic acid, known NSAIDs used for pain relief and inflammation reduction .

- Ullmann-Jourdan Reaction : This reaction facilitates the coupling of aryl halides with amines to produce anthranilic acid derivatives. The efficiency of this reaction can vary based on the substituents on the aromatic rings involved .

Research indicates that this compound and its derivatives exhibit various biological activities:

- Anti-inflammatory Properties : Compounds derived from anthranilic acid are recognized for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of anthranilic acid derivatives against resistant strains of bacteria, such as Neisseria gonorrhoeae. This suggests that modifications to the anthranilic acid structure can enhance its efficacy against multidrug-resistant pathogens .

- Neuroprotective Effects : Some anthranilic acid derivatives have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

- Synthesis and Evaluation of Novel Derivatives : A recent study synthesized a hybrid molecule combining anthranilic acid with 2-(3-chlorophenyl)ethylamine. This compound was evaluated for spasmolytic activity and demonstrated significant antimicrobial and anti-inflammatory effects, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Molecular docking simulations have been employed to understand how these compounds interact with biological targets. These studies help predict binding affinities and guide the design of more effective derivatives .

Comparative Analysis of Related Compounds

The following table summarizes key properties and applications of various anthranilic acid derivatives, including this compound:

| Compound Name | Biological Activity | Synthesis Method | Applications |

|---|---|---|---|

| This compound | Anti-inflammatory, antimicrobial | Copper-catalyzed amination | NSAIDs, neuroprotective agents |

| Flufenamic Acid | Non-steroidal anti-inflammatory | Ullmann-Jourdan reaction | Pain relief |

| Mefenamic Acid | Non-steroidal anti-inflammatory | Ullmann-Jourdan reaction | Pain relief |

| Hybrid (Anthranilic Acid + 2-(3-Cl)Ph) | Spasmolytic, antimicrobial | Hybrid synthesis | Antispasmodics |

作用機序

The mechanism of action of N-(2-Chlorophenyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

類似化合物との比較

Similar Compounds

2-Chlorobenzoic acid: A precursor in the synthesis of N-(2-Chlorophenyl)anthranilic acid.

2-Aminobenzoic acid: Similar structure but lacks the chloro group.

2-(3-Chloroanilino)benzoic acid: An isomer with the chloro group at a different position.

Uniqueness

This compound is unique due to the presence of both the chloro and anilino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

生物活性

N-(2-Chlorophenyl)anthranilic acid, also known as N-(2-amino-4-chlorophenyl)anthranilic acid, is an anthranilic acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and underlying mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorinated phenyl group attached to the anthranilic acid moiety. It is synthesized through various methods, including nucleophilic substitution reactions. For instance, one study utilized a modified Scott-Baumann reaction to synthesize derivatives with enhanced analgesic properties . The compound's molecular formula is , with a molecular weight of approximately 262.69 g/mol .

1. Analgesic Properties

Research has demonstrated that this compound exhibits significant analgesic activity. In a writhing test conducted on mice, compounds derived from this structure showed lower effective doses (ED50) compared to the well-known analgesic mefenamic acid, indicating superior pain-relieving properties . The quantitative structure-activity relationship (QSAR) analysis revealed a correlation between lipophilicity and analgesic efficacy, suggesting that modifications to the chemical structure can enhance its therapeutic potential.

2. Antimicrobial and Antifungal Activity

Anthranilic acid derivatives have been reported to possess antimicrobial properties. A study highlighted that sulfonamides derived from anthranilic acid displayed antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at low concentrations . This suggests that this compound may also exhibit similar antimicrobial properties, warranting further investigation.

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Studies indicate that certain derivatives can selectively induce cytotoxic effects, particularly in leukemia cells (MOLT-3), with electron-withdrawing substituents enhancing this activity . The mechanism appears to involve disruption of cellular processes critical for cancer cell survival.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Protein-Protein Interactions : Research has shown that anthranilic acid derivatives can disrupt protein-protein interactions critical for cancer progression, specifically targeting the Replication Protein A (RPA). This disruption leads to increased replicative stress in cancer cells .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells . This activity contributes to their overall therapeutic effects.

Case Studies and Experimental Findings

特性

IUPAC Name |

2-(2-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVQYVABOAOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504021 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10166-39-9 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。